molecular formula C14H7Cl3N2O2Zn B12332440 zinc;9,10-dioxoanthracene-1-diazonium;trichloride CAS No. 68540-77-2

zinc;9,10-dioxoanthracene-1-diazonium;trichloride

Cat. No.: B12332440
CAS No.: 68540-77-2
M. Wt: 407.0 g/mol
InChI Key: NOCUKRVEIPGWDI-UHFFFAOYSA-K
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Description

Zinc;9,10-dioxoanthracene-1-diazonium;trichloride: is a complex organic compound that combines the properties of zinc and anthraquinone derivatives This compound is known for its unique chemical structure, which includes a diazonium group attached to the anthraquinone core, and is stabilized by zinc and trichloride ions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of zinc;9,10-dioxoanthracene-1-diazonium;trichloride typically involves the diazotization of 9,10-dioxoanthracene-1-amine in the presence of zinc chloride and hydrochloric acid. The reaction conditions are carefully controlled to ensure the formation of the diazonium salt. The general steps are as follows:

    Diazotization: 9,10-dioxoanthracene-1-amine is treated with sodium nitrite in an acidic medium (usually hydrochloric acid) to form the diazonium salt.

    Complex Formation: The diazonium salt is then reacted with zinc chloride to form the stable this compound complex.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized for large-scale production, including temperature control, reagent concentration, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Zinc;9,10-dioxoanthracene-1-diazonium;trichloride undergoes various chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by other nucleophiles, leading to the formation of substituted anthraquinone derivatives.

    Coupling Reactions: The compound can participate in azo coupling reactions, forming azo compounds with aromatic amines or phenols.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, halides, and amines. The reactions are typically carried out in aqueous or organic solvents.

    Coupling Reactions: Aromatic amines or phenols are used as coupling partners, and the reactions are often conducted in alkaline conditions.

    Reduction Reactions: Reducing agents such as sodium borohydride or stannous chloride are used to convert the diazonium group to an amine.

Major Products

The major products formed from these reactions include substituted anthraquinone derivatives, azo compounds, and amines, depending on the type of reaction and reagents used.

Scientific Research Applications

Zinc;9,10-dioxoanthracene-1-diazonium;trichloride has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of various anthraquinone derivatives and azo compounds.

    Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of zinc;9,10-dioxoanthracene-1-diazonium;trichloride involves its ability to form stable complexes with various biological molecules. The diazonium group can react with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The zinc ion plays a crucial role in stabilizing the compound and enhancing its reactivity.

Comparison with Similar Compounds

Similar Compounds

    9,10-Dioxoanthracene-1-diazonium chloride: Lacks the zinc ion, making it less stable and less reactive.

    Anthraquinone derivatives: Similar structure but without the diazonium group, leading to different reactivity and applications.

    Azo compounds: Formed from coupling reactions with diazonium compounds, have different properties and uses.

Uniqueness

Zinc;9,10-dioxoanthracene-1-diazonium;trichloride is unique due to the presence of both zinc and diazonium groups, which confer enhanced stability and reactivity. This makes it a valuable compound for various applications in scientific research and industry.

Properties

CAS No.

68540-77-2

Molecular Formula

C14H7Cl3N2O2Zn

Molecular Weight

407.0 g/mol

IUPAC Name

zinc;9,10-dioxoanthracene-1-diazonium;trichloride

InChI

InChI=1S/C14H7N2O2.3ClH.Zn/c15-16-11-7-3-6-10-12(11)14(18)9-5-2-1-4-8(9)13(10)17;;;;/h1-7H;3*1H;/q+1;;;;+2/p-3

InChI Key

NOCUKRVEIPGWDI-UHFFFAOYSA-K

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)[N+]#N.[Cl-].[Cl-].[Cl-].[Zn+2]

Origin of Product

United States

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